molecular formula C6H6ClN3O2 B569409 Methyl 3-amino-5-chloropyrazine-2-carboxylate CAS No. 28643-16-5

Methyl 3-amino-5-chloropyrazine-2-carboxylate

Cat. No.: B569409
CAS No.: 28643-16-5
M. Wt: 187.583
InChI Key: XWKQJSXIVZCCKK-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloropyrazine-2-carboxylate (CAS: 16298-03-6) is a pyrazine derivative with a molecular formula of C₆H₇ClN₃O₂ and a molecular weight of 203.58 g/mol (derived from related compounds in ). This compound features a pyrazine ring substituted with an amino group at position 3, a chlorine atom at position 5, and a methyl ester at position 2. It serves as a key intermediate in pharmaceutical synthesis, particularly for TGR5 agonists and antimicrobial agents, as inferred from synthetic protocols in .

Properties

IUPAC Name

methyl 3-amino-5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKQJSXIVZCCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697346
Record name Methyl 3-amino-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28643-16-5
Record name Methyl 3-amino-5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 3-amino-5-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting bacterial infections. Its structural properties facilitate the design of compounds with enhanced biological activity. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and other resistant strains .

Case Study: Antimycobacterial Activity
In vitro studies have demonstrated that various derivatives of this compound possess minimal inhibitory concentrations (MICs) ranging from 1.95 to 31.25 µg/mL against M. tuberculosis, highlighting its potential as a lead compound in drug development for tuberculosis treatment .

Agricultural Chemicals

Formulation of Agrochemicals
This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection against pests and diseases makes it valuable in agricultural research . The chlorine atom in its structure contributes to its biological activity, making it a promising candidate for developing new agrochemical products.

Biochemical Research

Enzyme Inhibition Studies
this compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. It aids researchers in elucidating mechanisms of action within biological systems, particularly concerning bacterial metabolism .

Data Table: Enzyme Inhibition Activity

Activity Type Target Enzyme/Pathway Notes
Enzyme InhibitionMycobacterial enoyl-ACP reductasePotential target for drug development
Metabolic PathwaysVarious metabolic enzymesHelps elucidate mechanisms of action

Material Science

Development of Novel Materials
In material science, this compound is investigated for developing polymers with enhanced properties. Its unique chemical structure allows for modifications that can improve material characteristics such as conductivity and thermal stability .

Analytical Chemistry

Standard Reference Compound
In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures. Its stability and well-characterized properties make it suitable for use in quality control and method validation processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-amino-5-chloropyrazine-2-carboxylate 16298-03-6 C₆H₇ClN₃O₂ 203.58 3-NH₂, 5-Cl, 2-COOCH₃
Ethyl 3-amino-5-chloropyrazine-2-carboxylate 1393544-72-3 C₇H₉ClN₃O₂ 214.62 3-NH₂, 5-Cl, 2-COOCH₂CH₃
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 77168-85-5 C₇H₇ClN₂O₂ 186.59 5-Cl, 6-CH₃, 2-COOCH₃
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 86882-92-0 C₇H₈Cl₂N₃O₂ 249.07 3-NH₂, 5-Cl, 6-Cl, 2-COOCH₂CH₃
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate 1503-04-4 C₆H₆ClN₃O₃ 203.58 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃

Key Observations :

  • Substituent Effects: The presence of ethyl ester groups (e.g., in Ethyl 3-amino-5-chloropyrazine-2-carboxylate) increases molecular weight and lipophilicity compared to methyl esters .
  • Hydroxy vs. Chloro: The hydroxyl group in Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate enhances polarity, improving aqueous solubility but reducing stability under acidic conditions .

Commercial Availability and Cost

Compound Name Supplier Price (1g) Availability
This compound CymitQuimica €1,270.00 Limited (Discontinued in some catalogs)
Ethyl 3-amino-5-chloropyrazine-2-carboxylate Shanghai Macklin Request quote Commercially available
Methyl 5-chloro-6-methylpyrazine-2-carboxylate AldrichCPR €284.00 (50mg) Readily available

Biological Activity

Methyl 3-amino-5-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an amino group and a chlorine atom on the pyrazine ring, which are critical for its biological interactions. The compound can be synthesized through various organic reactions, including amidation and alkylation, yielding derivatives with enhanced biological properties.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active or allosteric sites of target proteins. The amino and chlorine substituents enhance its interaction with enzymes involved in metabolic pathways, potentially leading to inhibition of pathogenic organisms.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, influencing various biochemical pathways that could be targeted in disease treatment.

Antimicrobial Properties

Research has highlighted this compound's potential as an antimicrobial agent:

  • Antimycobacterial Activity : Studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established antimycobacterial agents. For instance, compounds derived from 3-amino-5-chloropyrazine-2-carboxylic acid have shown promising results in inhibiting M. tuberculosis growth .
CompoundMIC (µg/mL)Target Pathogen
This compound6.25M. tuberculosis
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25M. tuberculosis
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide15.62Trichophyton mentagrophytes

Anticancer Activity

The compound's anticancer potential is under investigation, with preliminary studies suggesting that it may inhibit tumor cell proliferation through mechanisms similar to those observed in enzyme inhibition.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing N-substituted derivatives from this compound found that certain modifications enhanced antimicrobial efficacy against various strains of bacteria and fungi .
  • In Vitro Studies : In vitro assays demonstrated that compounds derived from this pyrazine exhibited varying degrees of antimicrobial activity, with significant efficacy against Mycobacterium tuberculosis and moderate antifungal activity against strains like Trichophyton mentagrophytes .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-amino-5-chloropyrazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
A practical approach involves nucleophilic substitution or amination of a precursor such as methyl 3,5-dichloropyrazine-2-carboxylate. For example:

  • Amination Step : React the chloro precursor with aqueous ammonia or a protected amine source in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–110°C) for 5–12 hours. Use a base like potassium carbonate to deprotonate intermediates and drive the reaction .
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor reaction progress by TLC or LC-MS.
  • Yield Optimization : Adjust stoichiometry (1.2–2.0 equiv. of aminating agent) and ensure anhydrous conditions to minimize hydrolysis byproducts .

Basic: How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to characterize this compound?

Methodological Answer:

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions. The amino group (-NH2\text{-NH}_2) typically shows broad peaks at δ 5–6 ppm in 1^1H NMR, while the methyl ester appears as a singlet near δ 3.8–4.0 ppm. Chlorine substituents deshield adjacent carbons in 13^13C NMR .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Resolve ambiguities in substituent positions using difference Fourier maps .

Advanced: How can competing side reactions (e.g., over-amination or ester hydrolysis) be minimized during synthesis?

Methodological Answer:

  • Controlled Amination : Use a stoichiometric excess of the chloro precursor to limit over-amination. Monitor reaction progress in real-time using inline FTIR to detect intermediate species.
  • Ester Protection : Add molecular sieves or use low-water-content solvents (e.g., dry DMF) to prevent hydrolysis. For sensitive steps, replace NaOH with milder bases like triethylamine .
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., di-aminated derivatives) and optimize column chromatography gradients for their removal .

Advanced: How can computational methods predict the reactivity and regioselectivity of further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electron-deficient sites. The 5-chloro substituent directs electrophilic attacks to the 3-position, while the amino group activates the pyrazine ring for nucleophilic substitution at the 2- or 6-positions.
  • Docking Studies : For drug design applications, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental kinetic data .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3 to 1:1) gradient. Collect fractions and analyze by TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C to precipitate pure crystals. Filter and dry under vacuum .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point or solubility)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting point with a heating rate of 10°C/min under nitrogen. Compare results to literature values (e.g., 145–150°C).
  • Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy. Note that polar aprotic solvents (e.g., DMSO) enhance solubility due to the ester and amino groups .

Advanced: What strategies enable regioselective modification of the pyrazine ring for targeted drug discovery?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the amino group, directing electrophiles to the 6-position. Quench with electrophiles (e.g., aldehydes) to install new substituents.
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 5-chloro position after converting Cl to a boronic ester .

Advanced: How to assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions:
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidation : 3% H2_2O2_2 at 25°C for 12 hours.
    • Photolysis : UV light (254 nm) for 48 hours.
  • Analytical Monitoring : Use HPLC-DAD to quantify degradation products. Major pathways include ester hydrolysis to the carboxylic acid or dechlorination .

Basic: How to validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

Methodological Answer:

  • Method Development : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Set detection at 254 nm.
  • Validation Parameters :
    • Linearity : R2^2 ≥0.999 over 1–100 µg/mL.
    • LOQ/LOD : ≤0.5 µg/mL and ≤0.1 µg/mL, respectively.
    • Recovery : Spiked samples should yield 95–105% recovery .

Advanced: What role do steric and electronic effects play in the compound’s reactivity toward nucleophiles or electrophiles?

Methodological Answer:

  • Steric Effects : The methyl ester at the 2-position hinders nucleophilic attack at the adjacent carbonyl.
  • Electronic Effects : The electron-withdrawing chlorine at C5 deactivates the ring, while the amino group at C3 donates electrons via resonance, activating C6 for substitution. Use Hammett σ constants to predict substituent influence on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.